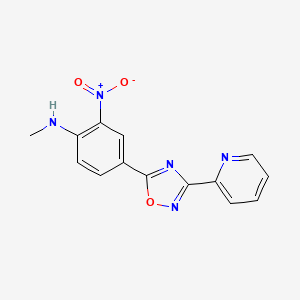

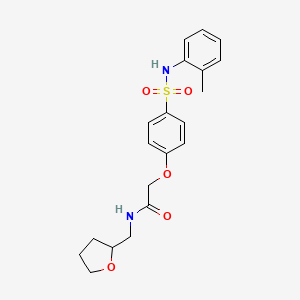

![molecular formula C22H22N4O2 B7711272 2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)

2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound. It belongs to the class of compounds known as quinolinyl-pyrazoles . These compounds have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .

Synthesis Analysis

The synthesis of quinolinyl-pyrazoles, including “this compound”, involves several steps . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Mechanism of Action

1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole-and-quinoline fragment (see Figure 1). These compounds exhibit diverse physical, photophysical, and biological properties. The first synthesis of this class of compounds was described in 1911 by Michaelis, although the correct structures were later verified by Niementowski and colleagues in 1928 .

Result of Action

The molecular and cellular effects of 2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide remain an active area of investigation. Researchers have explored potential applications as fluorescent sensors and biologically active compounds .

Advantages and Limitations for Lab Experiments

MPQBA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, MPQBA also has some limitations, including its relatively high cost and limited availability. Researchers need to carefully consider these factors when designing experiments involving MPQBA.

Future Directions

There are several future directions for research involving MPQBA. In cancer research, further studies are needed to investigate the efficacy of MPQBA in different types of tumors and to identify the optimal dosage and administration schedule. In neuropharmacology, further studies are needed to investigate the potential of MPQBA for the treatment of neurodegenerative diseases. In drug discovery, further studies are needed to optimize the structure of MPQBA and to identify other compounds with similar or improved pharmacological properties.

In conclusion, MPQBA is a synthetic compound that has potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. The synthesis method of MPQBA has been optimized to ensure high yields and purity of the product. The mechanism of action of MPQBA is complex and involves multiple pathways. MPQBA has several advantages for lab experiments, but also has some limitations. Future research directions for MPQBA include investigating its efficacy in different types of tumors, its potential for the treatment of neurodegenerative diseases, and optimizing its structure for drug discovery purposes.

Synthesis Methods

The synthesis of MPQBA involves a multi-step process that starts with the reaction between 2-methoxybenzoic acid and 2-aminopyrazole. The resulting product is then subjected to a series of chemical reactions, including acylation, cyclization, and alkylation, to yield the final compound. The synthesis method has been optimized to ensure high yields and purity of the product.

Scientific Research Applications

MPQBA has been the subject of numerous scientific studies due to its potential applications in various fields. In cancer research, MPQBA has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In neuropharmacology, MPQBA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, MPQBA has been identified as a potential lead compound for the development of new drugs.

properties

IUPAC Name |

2-methoxy-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-4-11-26-21-17(13-15-10-9-14(2)12-18(15)23-21)20(25-26)24-22(27)16-7-5-6-8-19(16)28-3/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXGZINQFNJDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

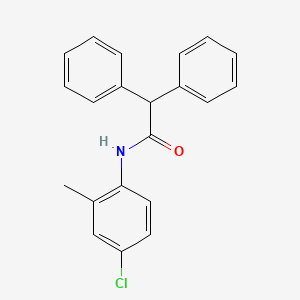

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)

![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)

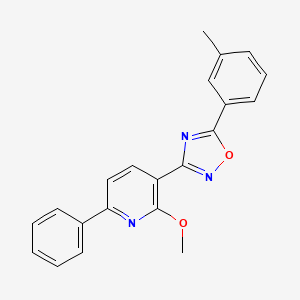

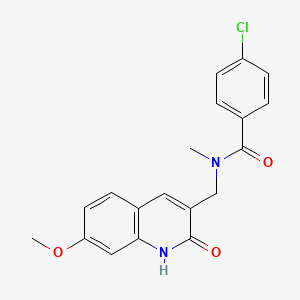

![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)

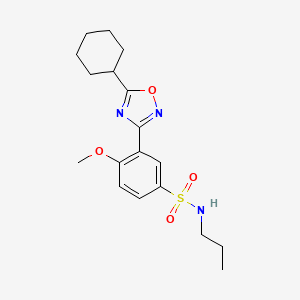

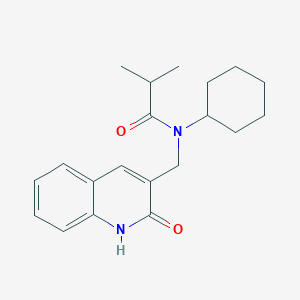

![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)

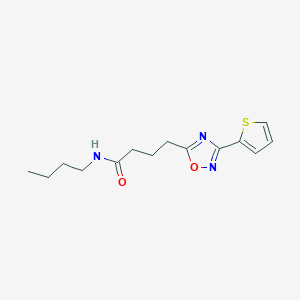

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)